Evogliptin-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Evogliptin-d9 is a deuterated form of Evogliptin, an antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used primarily for the treatment of type 2 diabetes mellitus. This compound is designed to improve the pharmacokinetic properties of Evogliptin by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Evogliptin-d9 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazinone Core: The synthesis begins with the formation of the piperazinone core through a cyclization reaction.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Evogliptin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Evogliptin-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Evogliptin.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of Evogliptin.
Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes and related complications.
Industry: Utilized in the pharmaceutical industry for the development of more stable and effective antidiabetic drugs
Mechanism of Action
Evogliptin-d9 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The molecular targets include the DPP-4 enzyme and incretin receptors. The pathways involved are primarily related to glucose metabolism and insulin signaling .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for type 2 diabetes.
Linagliptin: Known for its high selectivity and long duration of action.
Alogliptin: Similar mechanism but different pharmacokinetic profile.
Uniqueness of Evogliptin-d9
This compound is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated DPP-4 inhibitors. This can lead to better therapeutic outcomes and reduced side effects .
Properties
Molecular Formula |
C19H26F3N3O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one |
InChI |
InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
LCDDAGSJHKEABN-BTDBNIATSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N |
Canonical SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.